Cas no 919116-36-2 (Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-)

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- structure
919116-36-2 structure
Product Name:Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-
Numero CAS:919116-36-2
MF:C6H4ClF3N2S
MW:228.622569084167
MDL:MFCD12911887
CID:765767
PubChem ID:58464566
Update Time:2025-10-25

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-
    • 4-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine
    • 4-chloro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine
    • 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine (ACI)
    • 4-Chloro-2-methylsulfanyl-5-trifluoromethylpyrimidine
    • SB60813
    • AKOS017343686
    • 4-chloro-2-methylsulphanyl-5-trifluoromethyl-pyrimidine
    • BS-17839
    • 919116-36-2
    • MFCD12911887
    • CS-0131353
    • SCHEMBL2522232
    • 4-CHLORO-2-(METHYLSULFANYL)-5-(TRIFLUOROMETHYL)PYRIMIDINE
    • DTXSID70729296
    • SY316959
    • MDL: MFCD12911887
    • Inchi: 1S/C6H4ClF3N2S/c1-13-5-11-2-3(4(7)12-5)6(8,9)10/h2H,1H3
    • Chiave InChI: GUSJNAFRAQDVEV-UHFFFAOYSA-N
    • Sorrisi: FC(C1C(Cl)=NC(SC)=NC=1)(F)F

Proprietà calcolate

  • Massa esatta: 227.9735815g/mol
  • Massa monoisotopica: 227.9735815g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 2
  • Complessità: 178
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 51.1Ų

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Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C
1.2 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Aminopyrimidine amides as autophagy inhibitors and preparation and methods of use thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C
1.2 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Riferimento
Preparation of (heteroarylamino)pyrimidine compounds as autophagy inhibitors for treatment of cancer
, United States, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  cooled; 2 h, cooled
1.2 overnight, cooled; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  18 h, rt
Riferimento
Preparation of phenylamino pyrimidine derivatives as inhibitors of focal adhesion kinase (FAK)
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  2 h, 0 °C
1.2 16 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Preparation of pyrazolylpyrimidine derivatives for use as casein kinase 1 inhibitors
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Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ,  Tetrahydrofuran ;  0 °C; 2 h, 0 °C → rt
1.2 16 h, rt
Riferimento
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Metodo di produzione 6

Condizioni di reazione
Riferimento
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Metodo di produzione 7

Condizioni di reazione
Riferimento
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Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  -25 °C; 1 h, -25 °C; overnight, rt
Riferimento
Preparation of 2,4-diaminopyrimidines as aurora-b kinase inhibitors for the treatment of abnormal cell proliferation
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Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  -25 °C; 1 h, -25 °C; 15 h, -25 °C
Riferimento
Preparation of heteroarylaminopyrazole compounds as LRRK2 inhibitors and therapeutic uses thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C
1.2 0 °C; 0 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Riferimento
Preparation of (phenylamino)pyrimidine compounds as autophagy inhibitors for treating cancers
, United States, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 0 °C; 14 h, 15 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
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Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 0 °C; 14 h, 15 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Preparation of substituted pyrimidines as inhibitors of cyclin-dependent kinase 7 (CDK7)
, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  cooled; 2 h, cooled
1.2 overnight, cooled; rt; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
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Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  cooled; 2 h, cooled
1.2 18 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
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Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 2 h, cooled
1.2 overnight, cooled; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
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Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Zinc chloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  cooled; 2 h, cooled
1.2 18 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
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Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  0 °C; 0.5 h, 0 °C
1.2 Solvents: Water ;  0 °C; 5 h, rt
Riferimento
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Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  2 h, rt
1.2 Solvents: Water ;  0.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
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Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Raw materials

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Preparation Products

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:919116-36-2)Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-
Numero d'ordine:A904254
Stato delle scorte:in Stock
Quantità:250mg/1g/5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 12:16
Prezzo ($):229.0/596.0/2085.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:919116-36-2)4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine
Numero d'ordine:LE7979
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 11:58
Prezzo ($):discuss personally
Email:18501500038@163.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:919116-36-2)Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-
A904254
Purezza:99%/99%/99%
Quantità:250mg/1g/5g
Prezzo ($):229.0/596.0/2085.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:919116-36-2)4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine
LE7979
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta
Email